4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common core structure in many pharmaceuticals and recreational drugs. The presence of the acetylphenyl and dimethylphenyl groups suggest that this compound may have unique properties compared to other piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also includes acetylphenyl and dimethylphenyl groups attached to the piperazine ring .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on various factors including the specific functional groups present and their positions in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimyotonic Agents
Conformationally restricted analogues of tocainide, including compounds similar to the specified chemical structure, have been designed and synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit marked increases in both potency and use-dependent block, demonstrating potential as antimyotonic agents in scientific research. The development of such agents highlights the critical role of targeted molecular design in addressing neuromuscular disorders (Catalano et al., 2008).
Alzheimer's Disease Research
A series of oxopyrrolidine derivatives, including structures related to the specified compound, were synthesized and evaluated for their effectiveness in Alzheimer's disease research. These compounds were assessed for their inhibitory activity against acetylcholinesterase enzyme and amyloid β 42 protein. Notably, some compounds demonstrated significant inhibitory activity, with one particular derivative displaying the highest activity against acetyl cholinesterase, underscoring the potential of these molecules in Alzheimer's disease treatment strategies (Mohamed et al., 2018).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of certain compounds, including derivatives of the specified chemical structure, have been explored. These studies have led to the synthesis of novel heterocyclic compounds with significant in vitro antimicrobial activities. Furthermore, some of these compounds have been evaluated for their potential antitumor activities, indicating the diverse therapeutic applications of such molecules in scientific research (Abdel-rahman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-17-4-7-23(14-18(17)2)29-16-21(15-24(29)31)26-25(32)28-12-10-27(11-13-28)22-8-5-20(6-9-22)19(3)30/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWLBXUQABQYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.